Product packaging for Diphenylphosphine oxide(Cat. No.:CAS No. 4559-70-0)

Diphenylphosphine oxide

Cat. No.: B1239935
CAS No.: 4559-70-0
M. Wt: 201.18 g/mol
InChI Key: YFPJFKYCVYXDJK-UHFFFAOYSA-N
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Description

Diphenylphosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H10OP+ and its molecular weight is 201.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77604. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10OP+ B1239935 Diphenylphosphine oxide CAS No. 4559-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxo(diphenyl)phosphanium
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InChI

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YFPJFKYCVYXDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60422562
Record name Diphenylphosphine oxide
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Molecular Weight

201.18 g/mol
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CAS No.

4559-70-0
Record name Diphenylphosphine oxide
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Record name Diphenylphosphine oxide
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Record name Diphenylphosphine oxide
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Record name (phenylphosphoroso)benzene
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Record name DIPHENYLPHOSPHINE OXIDE
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Fundamental Chemical Aspects of Diphenylphosphine Oxide

Tautomerism and Equilibrium Dynamics

A key feature of diphenylphosphine (B32561) oxide is its existence in a tautomeric equilibrium between two distinct forms: the secondary phosphine (B1218219) oxide (SPO) and the phosphinous acid (PA). wikipedia.orgwikipedia.orgresearchgate.net This dynamic interplay is crucial to its reactivity and applications in synthesis.

Secondary Phosphine Oxide (SPO) - Phosphinous Acid (PA) Interconversion

Diphenylphosphine oxide predominantly exists as the pentavalent secondary phosphine oxide (SPO) tautomer, characterized by a phosphorus-oxygen double bond (P=O). nih.gov However, it is in equilibrium with its trivalent phosphinous acid (PA) tautomer, (C₆H₅)₂POH. wikipedia.orgchemicalbook.com The equilibrium overwhelmingly favors the more stable SPO form, which constitutes over 95% of the mixture under normal conditions. The phosphinous acid form, although a minor component, is the nucleophilic species responsible for many of the compound's characteristic reactions. nih.gov The interconversion between these two forms is a prototropic tautomerism, involving the migration of a proton between the oxygen and phosphorus atoms. wikipedia.orgmdpi.com The presence of a base can promote the equilibrium shift towards the phosphinous acid form. nih.gov

The tautomeric equilibrium is not static and can be influenced by various factors. For instance, coordination to late transition metals can shift the equilibrium in favor of the trivalent phosphinous acid form. chimia.ch This property is exploited in homogeneous catalysis where this compound acts as a pre-ligand. researchgate.netchimia.ch

Spectroscopic (NMR, IR) and Computational Elucidation of Tautomeric Forms

The distinct structural features of the SPO and PA tautomers give rise to unique spectroscopic signatures, which have been instrumental in their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying this tautomerism. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and oxidation state. For this compound, the ³¹P NMR spectrum in CDCl₃ typically shows a signal corresponding to the dominant SPO form. rsc.orgrsc.orgspectrabase.com For instance, a doublet with a coupling constant of approximately 481.1 Hz can be observed, characteristic of the P-H bond in the SPO tautomer. rsc.org ¹H NMR spectroscopy also provides evidence for the structure, with the proton directly attached to the phosphorus in the SPO form exhibiting a characteristic large coupling constant (J-P). acs.orgpreprints.org

Infrared (IR) Spectroscopy: IR spectroscopy offers further insight into the tautomeric equilibrium by identifying the characteristic vibrational modes of each form. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the P=O stretching vibration of the SPO tautomer, typically appearing in the range of 1100-1200 cm⁻¹. rsc.org The presence and intensity of this band confirm the predominance of the pentavalent form. The P-H stretching vibration can also be observed. rsc.org

Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the energetics and mechanism of the tautomeric interconversion. researchgate.netmdpi.comresearchgate.net These studies have revealed a high activation energy for the direct intramolecular tautomerization. researchgate.net Computational analyses support the experimental observation that the pentavalent SPO form is thermodynamically more stable than the trivalent PA form. researchgate.net DFT calculations, such as those at the B3LYP level, have been used to examine the tautomerization process and support spectroscopic findings. researchgate.net

Electronic Structure and Dipolar Character in Reactivity

The electronic structure and inherent dipolar nature of the P=O bond in this compound are fundamental to its reactivity.

The phosphorus-oxygen bond in the SPO tautomer is highly polar, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This dipolar character is a defining feature of its electronic structure. researchgate.net The P=O bond is more accurately described as a dative bond, similar to that in amine oxides, rather than a true double bond involving d-orbitals on phosphorus. wikipedia.org This polarity influences the molecule's interactions and reactivity.

The electron-withdrawing nature of the phenyl groups enhances the acidity of the P-H bond, facilitating its involvement in nucleophilic and radical reactions. The electronic properties of the molecule can be further tuned by introducing different substituents on the phenyl rings. For instance, electron-withdrawing groups on the phosphorus atom can stabilize the trivalent phosphinous acid form. researchgate.net

Synthetic Methodologies for Diphenylphosphine Oxide and Its Derivatives

Direct Synthesis of Diphenylphosphine (B32561) Oxide

Conversion from Triphenylphosphine (B44618) Oxide (Waste Valorization Approaches)

The conversion of triphenylphosphine oxide (Ph3PO), a voluminous byproduct of several major industrial reactions like the Wittig, Staudinger, and Mitsunobu reactions, into the more versatile diphenylphosphine oxide (Ph2P(O)H) represents a significant advancement in waste valorization. google.comresearchgate.netwikipedia.org Traditional methods for this transformation often involved harsh conditions. nih.gov However, recent developments have focused on more efficient and practical approaches.

One prominent method involves the reaction of Ph3PO with metallic sodium. google.comnih.gov The reaction of triphenylphosphine oxide with at least two equivalents of finely dispersed sodium in an appropriate solvent like tetrahydrofuran (B95107) (THF) at room temperature leads to the selective cleavage of a carbon-phosphorus bond, yielding sodium diphenylphosphinite (Ph2PONa) and phenylsodium (B238773) (PhNa). nih.gov Subsequent quenching of the reaction mixture with water or a mild acid, such as hydrochloric acid or a saturated aqueous solution of ammonium (B1175870) chloride, quantitatively converts the Ph2PONa intermediate into this compound. google.comnih.gov This process offers a direct route to Ph2P(O)H from a readily available waste product. nih.gov

Another effective strategy utilizes a combination of sodium hydride (NaH) and an iodide salt. ntu.edu.sg Treating triphenylphosphine oxide with sodium hydride and lithium iodide (LiI) in THF at elevated temperatures, followed by an aqueous workup, results in a high yield of this compound. ntu.edu.sg This method demonstrates good functional group tolerance, allowing for the one-pot synthesis of various monoalkyl-diphenylphosphine oxides by subsequent reaction with alkyl halides. ntu.edu.sg

These methods not only provide a valuable route to this compound but also address the environmental and economic concerns associated with the disposal of triphenylphosphine oxide waste. researchgate.netscientificupdate.com The ability to transform this industrial byproduct into a valuable chemical feedstock highlights the potential of waste valorization in sustainable chemical synthesis. scientificupdate.com

Table 1: Comparison of Reagents for Conversion of Triphenylphosphine Oxide to this compound
Reagent SystemKey IntermediateReaction ConditionsAdvantagesReference
Metallic Sodium (Na)Sodium diphenylphosphinite (Ph2PONa)THF, 25 °CHigh selectivity, quantitative conversion of intermediate google.comnih.gov
Sodium Hydride (NaH) / Lithium Iodide (LiI)Sodium phosphinite intermediateTHF, 60 °CHigh yield, enables one-pot functionalization ntu.edu.sg

Carbon-Phosphorus Bond Formation Strategies

Cross-Coupling Reactions

The Hirao reaction is a powerful and widely utilized method for the formation of carbon-phosphorus bonds, involving the cross-coupling of a P-H compound with an aryl or vinyl halide, catalyzed by a transition metal complex. nih.govmdpi.comacs.org This reaction has been extended to the synthesis of tertiary phosphine (B1218219) oxides, including derivatives of this compound, by coupling secondary phosphine oxides with aryl halides. nih.govsemanticscholar.org

Palladium catalysts are most commonly employed for the Hirao reaction. nih.govmdpi.comsemanticscholar.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by ligand exchange with the secondary phosphine oxide, and subsequent reductive elimination to yield the tertiary phosphine oxide and regenerate the active palladium(0) catalyst. mdpi.com A variety of palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), can be used. nih.govmdpi.com The reaction often requires a base to facilitate the deprotonation of the secondary phosphine oxide. nih.gov The choice of ligands, solvents, and bases can significantly influence the reaction's efficiency and substrate scope. nih.govmdpi.com For instance, the use of bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) with Pd(OAc)2 has shown high tolerance for various functional groups. nih.gov

While aryl bromides and iodides are common substrates, recent advancements have enabled the use of less reactive aryl chlorides and aryl nonaflates. mdpi.comacs.orgnih.gov The coupling with aryl nonaflates, which can be readily prepared from phenols, provides a valuable alternative to aryl halides. acs.orgnih.gov The addition of ionic additives like sodium iodide has been shown to accelerate these reactions. acs.orgnih.gov

The Hirao reaction offers a versatile and direct route to a wide array of substituted triarylphosphine oxides from readily available starting materials. nih.govresearchgate.net

Table 2: Key Components in the Hirao Reaction for this compound Derivatives
ComponentExamplesRole in the ReactionReference
Palladium CatalystPd(OAc)2, Pd(PPh3)4Facilitates the cross-coupling cycle nih.govmdpi.com
Aryl Halide/SulfonateAryl iodides, bromides, chlorides, nonaflatesProvides the aryl group for the new C-P bond mdpi.comacs.orgnih.gov
Phosphorus SourceThis compoundProvides the diphenylphosphinoyl group nih.gov
BaseTriethylamine, N,N-diisopropylethylamine, alkali carbonatesDeprotonates the secondary phosphine oxide nih.govmdpi.com
Ligand (optional)dppp, dppb, XantphosStabilizes the palladium center and influences reactivity nih.govsemanticscholar.org

An environmentally conscious and efficient method for the synthesis of triarylphosphine oxides involves the nickel-catalyzed reductive coupling of aryl halides with this compound in water. nih.govorganic-chemistry.orgacs.org This approach offers a greener alternative to traditional cross-coupling reactions that often rely on organic solvents. organic-chemistry.org

The reaction is typically catalyzed by a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl2·6H2O), in the presence of a reducing agent, most commonly zinc (Zn) powder. nih.govorganic-chemistry.orgacs.org The addition of a ligand, like 2,2'-bipyridine (B1663995) (bpy), can significantly improve the reaction yield. organic-chemistry.org One of the key advantages of this method is that it can be performed under relatively mild conditions and often does not require the addition of a base, simplifying the experimental procedure. organic-chemistry.org

This aqueous, nickel-catalyzed system demonstrates broad functional group tolerance, accommodating substituents such as hydroxyl, amino, methoxy, and carbonyl groups on the aryl halide. organic-chemistry.org The reaction is effective for both electron-donating and electron-withdrawing groups. organic-chemistry.org Furthermore, this methodology has been successfully applied to the synthesis of enantiomerically pure P-chiral diarylphosphinates with retention of configuration at the phosphorus center. organic-chemistry.org

The proposed mechanism involves the in situ generation of a catalytically active Ni(0) species from the Ni(II) precursor and the zinc reductant. organic-chemistry.org This Ni(0) species then undergoes oxidative addition with the aryl halide, followed by coordination of the this compound and subsequent reductive elimination to form the desired triarylphosphine oxide and regenerate the Ni(0) catalyst. organic-chemistry.org This method provides a practical and sustainable route for the construction of C-P bonds. nih.govorganic-chemistry.orgacs.org

Table 3: Optimized Conditions for Nickel-Catalyzed Reductive Coupling in Water
ParameterConditionSignificanceReference
CatalystNiCl2·6H2OPrecursor for the active Ni(0) catalyst nih.govorganic-chemistry.orgacs.org
Reducing AgentZinc (Zn) powderReduces Ni(II) to the active Ni(0) state nih.govorganic-chemistry.org
Ligand2,2'-Bipyridine (bpy)Enhances reaction yield organic-chemistry.org
SolventWaterProvides a "green" reaction medium nih.govorganic-chemistry.orgacs.org
AtmosphereAir or NitrogenTolerant to both, simplifying the setup organic-chemistry.org
BaseNot requiredSimplifies the reaction procedure organic-chemistry.org

Hydrophosphorylation Reactions

Hydrophosphorylation, the addition of a P-H bond across an unsaturated carbon-carbon multiple bond, is a highly atom-economical method for constructing carbon-phosphorus bonds. nih.govbeilstein-journals.orgacs.org This strategy has been extensively used to synthesize derivatives of this compound by reacting it with various alkenes and alkynes. nih.gov

The addition of this compound to unactivated alkenes can be achieved under radical conditions, often initiated by radical initiators or photoirradiation, to yield the anti-Markovnikov addition product. nih.govresearchgate.net More recently, transition metal catalysis has provided a means for regio- and stereoselective hydrophosphorylation. For instance, palladium and rhodium complexes can catalyze the addition of this compound to alkynes, yielding E-alkenylphosphine oxides with high selectivity. nih.gov The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can sometimes be controlled by the choice of catalyst and additives. nih.gov

Base-catalyzed hydrophosphorylation is also a common approach. nih.govacs.org In the presence of a strong base like potassium tert-butoxide (tBuOK) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), this compound can add to activated alkenes. nih.gov Superbasic conditions can even promote the double addition of this compound to terminal alkynes. nih.gov

Furthermore, hydrophosphorylation can be applied to other unsaturated systems. The addition of this compound to allenes, catalyzed by copper or palladium complexes, provides access to valuable allylic phosphine oxides, often with high enantioselectivity in asymmetric versions of the reaction. researchgate.net The reaction can also be performed with imines (C=N bonds) to produce α-aminophosphine oxides, which are of interest for their biological activities. researchgate.netsurfacesciencewestern.com These reactions can sometimes be carried out under catalyst- and solvent-free conditions. researchgate.net

Table 4: Methods for Hydrophosphorylation with this compound
MethodUnsaturated SubstrateTypical ConditionsProduct TypeReference
Radical AdditionAlkenes, AlkynesRadical initiator (e.g., AIBN), photoirradiationAnti-Markovnikov adducts nih.govresearchgate.net
Transition Metal CatalysisAlkynes, AllenesPd or Rh complexes (for alkynes), Cu or Pd complexes (for allenes)(E)-Alkenylphosphine oxides, Allylic phosphine oxides nih.govresearchgate.net
Base CatalysisActivated Alkenes, AlkynesStrong base (e.g., tBuOK) in DMSOMarkovnikov or anti-Markovnikov adducts nih.govacs.org
Catalyst-FreeIminesThermal conditionsα-Aminophosphine oxides researchgate.net
Rhodium-Catalyzed Regio- and Stereoselective Addition to Alkynes

The rhodium-catalyzed hydrophosphinylation of alkynes with this compound is an effective method for synthesizing (E)-alkenylphosphine oxides with high yields and selectivity. organic-chemistry.orgpublish.csiro.au This reaction proceeds efficiently at room temperature. organic-chemistry.org Various rhodium catalysts, including RhCl(PPh₃)₃, RhBr(PPh₃)₃, and RhI(PPh₃)₃, have been explored, with RhI(PPh₃)₃ demonstrating the highest catalytic activity, achieving a 100% yield in certain cases. organic-chemistry.org The reaction is applicable to a broad range of alkynes, including those with different functional groups, making it a practical approach for creating (E)-alkenylphosphine oxides. organic-chemistry.org The proposed mechanism involves the oxidative addition of the P-H bond of this compound to the rhodium center, which leads to the formation of active Rh-H species that then participate in the catalytic cycle. organic-chemistry.org

A study by Han et al. demonstrated the convenience of this method for the regio- and stereoselective hydrophosphinylation of alkynes, resulting in very good yields of (E)-alkenylphosphine oxides. organic-chemistry.org These products are valuable intermediates in various synthetic transformations. organic-chemistry.org

Table 1: Rhodium-Catalyzed Addition of this compound to Phenylacetylene

Catalyst Yield (%) Reference
RhCl(PPh₃)₃ 95 organic-chemistry.org
RhBr(PPh₃)₃ 98 organic-chemistry.org
RhI(PPh₃)₃ 100 organic-chemistry.org
[Rh(cod)Cl]₂ 92 organic-chemistry.org
Copper-Catalyzed Regio- and Stereoselective Addition to Terminal Alkynes

A highly general and efficient method for the hydrophosphorylation of various terminal alkynes has been developed using copper(I) chloride as a catalyst under ligand-free and open-air conditions. rsc.orgnih.gov This approach is notable for its operational simplicity, as it does not require an inert atmosphere. rsc.orgnih.gov The reaction demonstrates high stereo- and regioselectivity, yielding E-alkenylphosphorus compounds. rsc.orgnih.gov

The methodology is versatile, accommodating diarylphosphine oxides, dialkylphosphine oxides, and dialkyl phosphites as effective P(O)H sources. rsc.orgnih.gov this compound, in particular, shows high reactivity, affording the corresponding product in excellent yields. rsc.org The reaction tolerates a range of substituents on the aryl group of diarylphosphine oxides, although ortho-substituents and more sterically hindered groups can lead to a decrease in yield. rsc.org Mechanistic studies, including deuterium-labeling experiments and DFT calculations, suggest a deprotonation-protonation equilibrium involving the terminal alkyne and the P(O)H compound during the catalytic cycle. rsc.orgnih.gov

Table 2: Copper-Catalyzed Hydrophosphorylation of Phenylacetylene with Various Diarylphosphine Oxides

Diarylphosphine Oxide Product Yield (%) Reference
This compound 3ak 92 rsc.org
Di(o-tolyl)phosphine oxide 3al 63 rsc.org
Di(m-tolyl)phosphine oxide 3am 86 rsc.org
Dimesitylphosphine oxide 3an 55 rsc.org
Photoinduced Hydrophosphinylation of Alkenes

The photoinduced hydrophosphinylation of alkenes with this compound offers a regioselective route to corresponding phosphine oxides in good yields. researchgate.netlookchem.com This method is characterized by its simple operation and broad functional group tolerance. researchgate.netlookchem.com The reaction proceeds via a radical addition mechanism, typically affording the anti-Markovnikov product. nsf.gov

This process can be carried out under neutral, free-radical conditions, often without the need for a solvent and at room temperature in an open-air system. researchgate.net A small amount of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DPAP), is typically used. researchgate.net Notably, the reaction can also be initiated by sunlight, presenting an environmentally friendly approach. researchgate.net Visible-light photocatalysis using inexpensive and commercially available organic dyes has also been shown to be effective for the hydrophosphinylation of unactivated alkenes with diaryl phosphine oxides under mild conditions. rsc.org

Table 3: Photoinduced Hydrophosphinylation of Various Alkenes with this compound

Alkene Product Yield (%) Reference
1-Octene 1-Octylthis compound 85 researchgate.net
Allyl alcohol 3-Hydroxypropylthis compound 75 researchgate.net
Allyl phenyl ether 3-Phenoxypropylthis compound 80 researchgate.net
Allyl acetate 3-Acetoxypropylthis compound 70 researchgate.net
Catalyst- and Solvent-Free Hydrophosphorylation of Aldimines

A convenient and environmentally friendly method for the synthesis of tertiary α-aminophosphine oxides involves the catalyst- and solvent-free addition of secondary phosphine oxides, such as this compound, to aldimines. researchgate.netresearchgate.net This approach is highly efficient and aligns with the principles of green chemistry by avoiding the use of hazardous solvents and catalysts. researchgate.netresearchgate.net The reaction proceeds by the direct addition of the P-H bond across the C=N bond of the aldimine. researchgate.netresearchgate.net While microwave-assisted catalyst- and solvent-free addition of this compound to aldimines has been reported to proceed at 80–100 °C within 10 minutes to give high yields, the reaction can also be performed under thermal conditions without microwave irradiation. researchgate.net

This method provides a straightforward route to novel α-aminophosphine chalcogenides. researchgate.net Prior to these developments, catalyst- and solvent-free additions of secondary phosphine oxides to aldimines were not widely documented. researchgate.net

Table 4: Catalyst- and Solvent-Free Addition of this compound to N-Aryl Aldimines

Aldimine Temperature (°C) Time (min) Yield (%) Reference
N-Benzylideneaniline 80 10 (MW) 89 researchgate.net
N-(4-Methylbenzylidene)aniline 100 10 (MW) 88 researchgate.net

Phosphorylation Reactions

Lewis Acid-Controlled Regioselective Phosphorylation of 2-Indolylmethanols

The phosphorylation of 2-indolylmethanols with diarylphosphine oxides can be achieved with high regioselectivity controlled by the choice of a Lewis acid catalyst. nih.govacs.org This method offers a highly selective pathway to structurally diverse indole (B1671886) derivatives, with yields reaching up to 97% across numerous examples. nih.govresearchgate.net The key to this strategy is the ability to modulate the regioselectivity by selecting an appropriate rare earth metal Lewis acid. nih.govresearchgate.net

This reaction demonstrates high selectivity, good tolerance of various functional groups, and is readily scalable. nih.govresearchgate.net The resulting phosphorylated indole derivatives can be further modified, highlighting the synthetic utility of this method for accessing novel indole-based phosphine ligands. nih.govresearchgate.net

Table 5: Lewis Acid-Controlled Phosphorylation of (1H-indol-2-yl)(phenyl)methanol with this compound

Lewis Acid Solvent Temperature (°C) Time (h) Yield (%) Reference
Sc(OTf)₃ DCE 80 12 95 (C3-product) nih.gov
Yb(OTf)₃ DCE 80 12 92 (C3-product) nih.gov
In(OTf)₃ DCE 80 12 85 (C3-product) nih.gov
Bi(OTf)₃ DCE 80 12 90 (C3-product) nih.gov
Silver(I)-Catalyzed Para-Selective Phosphonation of 2-Aryloxazolines

A silver(I)-catalyzed phosphonation of 2-aryloxazolines has been developed, providing highly regioselective access to para-phosphonation products. rsc.orgrsc.org This cross-dehydrogenation coupling reaction proceeds with good functional group tolerance and gives moderate to good yields. rsc.orgrsc.org Mechanistic investigations indicate that the formation of the para-phosphonation products occurs through a radical pathway. rsc.orgrsc.org

The optimal conditions for this reaction involve using AgNTf₂ as the catalyst, K₂S₂O₈ as the oxidant, and pivalic acid as an additive in acetonitrile (B52724). rsc.org The oxazoline (B21484) group, which directs the para-selectivity, can be subsequently removed and converted to a benzoic ester, further enhancing the synthetic utility of this protocol. rsc.orgrsc.org The reaction has been successfully applied to a range of 2-aryloxazolines with various substituents on the phenyl group. researchgate.net

Table 6: Silver(I)-Catalyzed Para-Selective Phosphonation of 2-Aryloxazolines with Di-p-tolylphosphine oxide

2-Aryloxazoline Product Yield (%) Reference
4,4-Dimethyl-2-phenyl-4,5-dihydrooxazole 3aa 73 researchgate.net
4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole 3ba 61 researchgate.net
4,4-Dimethyl-2-(m-tolyl)-4,5-dihydrooxazole 3ca 46 researchgate.net
4,4-Dimethyl-2-(p-tolyl)-4,5-dihydrooxazole 3da 42 researchgate.net

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecules in a single pot. A one-pot, three-component reaction involving 2-(phenylethynyl)benzaldehyde, a primary amine, and this compound has been developed to synthesize phosphinoyl-functionalized nitrogen heterocycles. rsc.org Notably, the product outcome can be selectively controlled by the choice of catalyst. rsc.org

Without a catalyst, the reaction yields phosphinoyl-functionalized N-(2-(phenylethynyl)benzyl)amine. rsc.org

Using zirconium(IV) chloride (ZrCl4) as the catalyst leads to the formation of a 1,2-dihydro-isoquinoline ring containing a phosphine oxide group. rsc.org

With silver acetate (AgOAc) as the catalyst, 2H-isoindol-1-ylphosphine oxide is synthesized selectively. rsc.org

Another MCR involves the synthesis of 4-phosphorylated 4H-chromenes from 2-hydroxy benzaldehyde, a ketone, and this compound. rsc.orgresearchgate.net The optimization of this reaction showed that boron trifluoride etherate was the most effective catalyst among various acids tested. researchgate.net Similarly, chromonyl-substituted α-aminophosphine oxides can be synthesized via a three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides at ambient temperature. researchgate.net However, at elevated temperatures (80 °C) with aliphatic amines, the reaction yields phosphinoyl-functionalized 3-aminomethylene chromanones instead. researchgate.net

Table 3: Catalyst-Dependent Product Formation in a Multicomponent Reaction rsc.org

ReactantsCatalystProduct
2-(Phenylethynyl)benzaldehyde, Amine, this compoundNoneN-(2-(phenylethynyl)benzyl)amine derivative
2-(Phenylethynyl)benzaldehyde, Amine, this compoundZirconium(IV) chloride (ZrCl4)1,2-Dihydro-isoquinoline derivative
2-(Phenylethynyl)benzaldehyde, Amine, this compoundSilver acetate (AgOAc)2H-Isoindol-1-ylphosphine oxide derivative

Formation of Bifunctional Phosphorus Phenols via o-Quinone Methides

This protocol is characterized by its simple experimental procedure, mild conditions, and scalability, producing a variety of diarylmethyl phosphine oxides in yields up to 92%. nih.govresearchgate.net The reaction shows good tolerance for various substituents. For aryl substituents on the tosylalkyl group, their position has little effect on reactivity, and electronic properties have only a slight influence on the yield. nih.gov The reaction also tolerates both electron-donating and electron-withdrawing groups on the benzene (B151609) ring of the phenol (B47542) starting material, providing the corresponding products in good yields. nih.gov

Table 4: Synthesis of Diarylmethyl Phosphine Oxides via o-Quinone Methides nih.gov

2-(1-Tosylalkyl)phenol Substituent (R¹)Phenol Ring SubstituentProduct Yield (%)
PhenylH92
4-MethylphenylH91
4-MethoxyphenylH86
4-ChlorophenylH80
Phenyl4-Methyl85
Phenyl4-Chloro82
NaphthylH89

Deoxygenative Carbonyl Functionalizations

This compound is a key reagent in the deoxygenative functionalization of carbonyl compounds, a process that converts C=O bonds into C-element single bonds. researchgate.netresearchgate.net This strategy allows for the direct reductive amination, etherification, esterification, and phosphinylation of aldehydes and ketones. researchgate.net The reaction of diarylketones with this compound can lead to multiply arylated alkanes. researchgate.net This transformation proceeds through a phospha-Brook rearrangement, followed by either a palladium-catalyzed cross-coupling or a Friedel-Crafts type alkylation. researchgate.net

A recently developed method for the deoxygenative functionalization of aromatic dicarbonyls and aldehydes uses this compound in combination with DBU and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and various nucleophiles. oup.comoup.com The mechanism involves the initial Pudovik addition of a deprotonated this compound anion to a carbonyl group, which triggers a phospha-Brook rearrangement to form a benzyl (B1604629) phosphinate intermediate. oup.comoup.com TMSOTf then coordinates to the phosphinate oxygen, facilitating its elimination as a leaving group and generating a benzyl cation, which is trapped by a nucleophile. oup.com

This chemistry has also been applied to trifluoromethyl ketones. rsc.org The reaction with this compound induces a phospha-Brook rearrangement followed by β-fluoride elimination to yield difluoromethyl ketones. rsc.org By adjusting the reaction conditions, such as the amount of this compound and the temperature, the process can be tuned to selectively produce monofluoromethyl ketones or even fully deoxygenated methyl ketones in one pot. rsc.org

Table 5: Deoxygenative Functionalization of Carbonyls with this compound oup.comrsc.org

Carbonyl SubstrateReagents/ConditionsNucleophile/ProcessFinal Product Type
Aromatic DicarbonylDBU, TMSOTfVarious NucleophilesBenzyl-substituted products
Diaryl KetoneBase, Pd-catalystCross-couplingMultiply arylated alkanes
Trifluoromethyl KetoneK2CO3β-fluoride eliminationDifluoromethyl ketone
Trifluoromethyl KetoneExcess Ph2P(O)H, 130-160 °CDefluorinationMonofluoromethyl/Methyl ketone
Aromatic AldehydeDBU, TMSOTfBenzoic AcidBenzylic ester

Synthesis of Advanced this compound Derivatives

Aryldiphenylphosphine Oxides via Quaternization-Wittig Sequence

A versatile two-step method has been established for the synthesis of aryldiphenylphosphine oxides starting from tertiary diphenylphosphines and aryl bromides. acs.orgresearchgate.net This "quaternization-Wittig sequence" is particularly useful for preparing products that are difficult to access through other means, such as the alkaline hydrolysis of aryltriphenylphosphonium salts, especially those with electron-deficient aryl groups. acs.orgresearchgate.net

The first step is the quaternization of a tertiary phosphine, typically methyldiphenylphosphine (B73815) (MePPh₂) or benzyldiphenylphosphine (B1330785) (BnPPh₂), with an aryl bromide. acs.org This reaction can be performed under metal-free conditions or catalyzed by nickel, tolerating a variety of functional groups and affording the corresponding quaternary phosphonium (B103445) salts in good yields (48–90%). acs.orgacs.org

Table 6: Two-Step Synthesis of Aryldiphenylphosphine Oxides via Quaternization-Wittig Sequence acs.orgacs.org

Aryl BromidePhosphineQuaternization Yield (%)Wittig Reaction Yield (%)Final Product
4-BromotolueneMePPh₂7586(p-Tolyl)this compound
1-Bromo-4-methoxybenzeneMePPh₂7381(4-Methoxyphenyl)this compound
1-Bromo-4-cyanobenzeneMePPh₂9027(4-Cyanophenyl)this compound
2-BromophenolBnPPh₂8374(2-Hydroxyphenyl)this compound
1-Bromo-2-naphtholBnPPh₂7290(2-Hydroxy-1-naphthyl)this compound

Bis-Diphenylphosphine Oxide for Polymer Integration

The synthesis of molecules containing two this compound groups, known as bis-diphenylphosphine oxide derivatives, is a significant area of research, particularly for their role in creating advanced polymers with enhanced properties such as flame retardancy and thermal stability.

One notable example is the synthesis of (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), a compound designed as a flame retardant for epoxy resins. mdpi.comresearchgate.net The synthesis is achieved through a Friedel-Crafts-type reaction. Diphenyl ether is reacted with diphenylchlorophosphine (DCPP) using aluminum chloride (AlCl₃) as a catalyst. mdpi.com The reaction is conducted in an N₂ atmosphere at 20 °C for 15 hours. Following the reaction, the mixture is hydrolyzed with a hydrochloric acid solution and extracted with dichloromethane. The final product is obtained after washing and vacuum distillation, achieving a yield of 74.1%. mdpi.com The integration of ODDPO into an epoxy resin matrix has been shown to significantly improve its flame retardancy, achieving a V-0 rating in vertical burning tests with a phosphorus content of 1.2 wt%. mdpi.comresearchgate.net

Another strategy for polymer integration involves synthesizing diamines containing the this compound moiety, which can then be polymerized to form polyimides. For instance, [3,5-bis(3-aminophenoxy)phenyl]this compound (m-BADPO) was synthesized through the Williamson reaction of 3,5-difluorophenylthis compound (DFPPO) with meta-aminophenol. researchgate.net This diamine can be subsequently polymerized with various aromatic dianhydrides to produce a series of polyimides with desirable properties for applications in demanding environments, such as space. researchgate.net

A more general approach for creating unsymmetrical bis(phosphine oxides) utilizes air-stable secondary phosphine oxide (SPO) precursors. umn.edu This method involves the deprotonation of an SPO, such as dimethylphosphine (B1204785) oxide ((Me)₂P(O)H), with a strong base like sodium hexamethyldisilazide (NaHMDS) to form a nucleophilic phosphinite anion. This anion is then reacted with an alkyl halide linker, for example, 1-bromo-3-chloropropane. The different reactivities of the halide groups allow for the isolation of an intermediate like (3-chloropropyl)dimethylphosphine oxide. A second, different SPO can then be deprotonated and reacted with this intermediate to form the final unsymmetrical bis(phosphine oxide). umn.edu

Table 1: Synthesis of Bis-Diphenylphosphine Oxide Derivatives

Product NameStarting MaterialsReagents/CatalystYieldApplicationSource(s)
(oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO)Diphenyl ether, Diphenylchlorophosphine (DCPP)AlCl₃74.1%Flame retardant for epoxy resins mdpi.com
[3,5-bis(3-aminophenoxy)phenyl]this compound (m-BADPO)3,5-difluorophenylthis compound (DFPPO), meta-aminophenolNot specified (Williamson reaction)Not specifiedMonomer for polyimides researchgate.net
Unsymmetrical bis(phosphine oxides)Secondary phosphine oxides, DihaloalkanesSodium hexamethyldisilazide (NaHMDS)VariablePrecursors for bidentate phosphine ligands umn.edu

Phosphine Oxide-Substituted Cyclam Ligands

The functionalization of macrocyclic compounds like cyclam (1,4,8,11-tetraazacyclotetradecane) with phosphine oxide groups has led to the development of highly selective metal ion chelators. These ligands are of particular interest for applications in medical imaging and coordination chemistry. chemistryviews.org

A successful method for synthesizing these derivatives is the Kabachnik-Fields reaction. researchgate.netacs.org This approach involves reacting a protected cyclam precursor with paraformaldehyde and this compound. chemistryviews.org To control the degree of substitution, the cyclam's amine groups are selectively protected with tert-butoxycarbonyl (Boc) groups. The reaction is typically carried out in acetonitrile at 80 °C. chemistryviews.org

This methodology allows for the efficient synthesis of both mono- and di-substituted products. Research has shown that the mono(this compound)-functionalized cyclam can be obtained in a high yield of 95%. chemistryviews.org The disubstituted derivative is also accessible, albeit with a lower yield of 58%. chemistryviews.org After the functionalization step, the Boc protecting groups are removed to yield the final ligands, which are typically isolated as hydrochloride salts. chemistryviews.org

The resulting mono(this compound)-functionalized ligand has demonstrated unprecedented copper(II)-specific chelation within the cyclam family. chemistryviews.orgresearchgate.netacs.org At physiological pH, it forms a stable complex with Cu²⁺ while showing no complexation with other divalent cations such as Zn²⁺, Co²⁺, or Ni²⁺, a property confirmed by UV/Vis spectroscopy. chemistryviews.org This specificity is attributed to the geometry of the ligand, which favors coordination with copper(II) over other competing ions. acs.org

Table 2: Synthesis of Phosphine Oxide-Functionalized Cyclam Ligands

ProductReaction TypeKey ReactantsConditionsYieldKey FindingSource(s)
Mono(this compound)-functionalized cyclamKabachnik-FieldsBoc-protected cyclam, Paraformaldehyde, this compoundAcetonitrile, 80 °C95%Demonstrates copper(II)-specific chelation chemistryviews.org
Di(this compound)-functionalized cyclamKabachnik-FieldsBoc-protected cyclam, Paraformaldehyde, this compoundAcetonitrile, 80 °C58%N/A chemistryviews.org

Reactivity Mechanisms and Transformative Pathways of Diphenylphosphine Oxide

Radical Reaction Pathways

Radical reactions involving diphenylphosphine (B32561) oxide typically hinge on the generation of the diphenylphosphinoyl radical (Ph₂P(O)•), a key intermediate that can initiate a variety of synthetic transformations, including additions, cyclizations, and deoxygenation reactions.

The diphenylphosphinoyl radical is a phosphorus-centered radical that can be generated from diphenylphosphine oxide through several methods. The homolytic cleavage of the P-H bond is a common strategy, often facilitated by radical initiators such as peroxides, azo compounds, or metal salts like those of manganese(III) and silver(I). acs.orgresearchgate.net For instance, the thermal decomposition of potassium persulfate (K₂S₂O₈) produces sulfate (B86663) radical anions (SO₄•⁻), which can abstract a hydrogen atom from this compound to yield the desired P-centered radical. beilstein-journals.orgnih.govresearchgate.net Electrochemical methods, such as anodic oxidation, have also been employed to generate phosphine (B1218219) oxide radicals. beilstein-journals.orgnih.gov

Photoinduced processes offer another mild and efficient route. rsc.org Acylphosphine oxides, for example, can undergo cleavage of the carbon-phosphorus bond upon exposure to light to generate phosphinoyl radicals. rsc.org Similarly, visible-light photoredox catalysis can be used to generate these radicals from this compound under mild, room-temperature conditions. acs.org

Once formed, the diphenylphosphinoyl radical is a reactive species that readily adds to unsaturated carbon-carbon bonds, such as those in alkenes and alkynes. researchgate.netresearchgate.net This addition generates a new carbon-centered radical, which can then participate in subsequent reactions, like abstracting a hydrogen atom to complete a hydrophosphinylation reaction or propagating a cascade sequence. researchgate.net

Table 1: Selected Methods for Generating Diphenylphosphinoyl Radicals

Method Initiator/Mediator Conditions Reference(s)
Thermal Potassium Persulfate (K₂S₂O₈) Thermal decomposition beilstein-journals.orgnih.gov
Metal-Mediated Ag(I), Mn(III) salts Homolytic P-H cleavage acs.orgrsc.org
Photochemical Visible Light Photocatalyst Room Temperature, Light acs.org
Photochemical Direct Photoirradiation (UV) Light exposure researchgate.net

This compound has emerged as an effective alternative to traditional reagents like organotin hydrides for the radical deoxygenation of alcohols. tandfonline.com The process, often a variation of the Barton-McCombie reaction, typically involves a two-step sequence. First, the target alcohol is converted into a derivative with a weak bond that is susceptible to radical cleavage, such as an S-methyl dithiocarbonate (xanthate). tandfonline.comresearchgate.net

In the second step, treatment with this compound and a radical initiator (e.g., AIBN) in a suitable solvent like boiling dioxane or xylene generates the diphenylphosphinoyl radical. tandfonline.comresearchgate.net This radical attacks the thiocarbonyl group of the xanthate, leading to the fragmentation of the C-O bond and the formation of an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of this compound to yield the deoxygenated alkane product and regenerate the phosphinoyl radical, thus propagating the radical chain. tandfonline.comrsc.org This method is advantageous as it avoids the use of toxic tin byproducts. rsc.org

A powerful application of diphenylphosphinoyl radicals is in tandem reactions that form multiple chemical bonds in a single operation. rsc.org In these radical phosphinoylation-cyclization cascades, the P-centered radical, generated from this compound, adds to an unsaturated bond within a carefully designed substrate. acs.orgbeilstein-journals.org The resulting carbon-centered radical then undergoes an intramolecular cyclization to form a new ring system, creating a C-C bond. acs.orgbeilstein-journals.org

A notable example is the metal-free synthesis of phosphinoyl-functionalized chroman-4-ones. beilstein-journals.orgnih.govnih.gov In this process, the diphenylphosphinoyl radical adds to the aldehyde group of a 2-(allyloxy)benzaldehyde (B1266654) substrate. The subsequent intramolecular cyclization onto the allyl group, followed by rearomatization, yields the chroman-4-one scaffold bearing a this compound moiety. beilstein-journals.orgnih.govresearchgate.net Similar cascades have been used to synthesize other important N-heterocycles, such as phenanthridines and isoquinolines. acs.orgrsc.orgmdpi.com These reactions can be initiated by various means, including thermal decomposition of K₂S₂O₈ or through visible-light photocatalysis. acs.orgbeilstein-journals.org

Table 2: Examples of Radical Phosphinoylation-Cyclization Cascades

Substrate Type Initiator/Catalyst Product Type Reference(s)
2-(Allyloxy)arylaldehydes K₂S₂O₈ (metal-free) Phosphinoylchroman-4-ones beilstein-journals.orgnih.govnih.gov
Isocyanides / N-Arylacrylamides [Ir(ppy)₂(dtbpy)]PF₆ (photocatalyst) Phosphorylated Phenanthridines, Isoquinolines acs.org
N-Allyl Anilines Silver Catalyst Phosphinoylated Quinolines rsc.org

Photoinitiation provides a mild and efficient method for generating diphenylphosphinoyl radicals to construct C-P bonds. acs.orgresearchgate.net These reactions can be performed at or near room temperature, offering advantages over thermally initiated processes. Two main approaches are common: direct photoirradiation and photocatalysis.

Direct photoirradiation, often using a UV lamp, can induce the hydrophosphinylation of alkenes with this compound. researchgate.net This process typically proceeds with anti-Markovnikov regioselectivity, where the phosphinoyl radical adds to the terminal carbon of the alkene. The resulting carbon radical then abstracts a hydrogen atom from the P-H tautomer of this compound to afford the final alkyl this compound product. researchgate.net

Visible-light photoredox catalysis has also been extensively developed for C-P bond formation. acs.orgmdpi.com In a typical system, a photocatalyst (e.g., an iridium complex) absorbs visible light and enters an excited state. acs.org This excited state can then interact with this compound to generate the key phosphinoyl radical through a single-electron transfer (SET) process. This radical can then be used in various transformations, including the cascade reactions mentioned previously to synthesize complex phosphorylated heterocycles under exceptionally mild conditions. acs.orgmdpi.com

Nucleophilic and Electrophilic Activation

Beyond radical chemistry, this compound can participate in ionic reactions. Its reactivity is governed by the tautomeric equilibrium between the pentavalent phosphine oxide form and the trivalent diphenylphosphinous acid form. The deprotonation of this species generates the diphenylphosphinite anion, a powerful nucleophile.

The nucleophilic character of the diphenylphosphinite anion is central to its role in substitution reactions. evitachem.comcymitquimica.com The anion can be generated by treating this compound with a strong base. It can then react with various electrophiles. rsc.org

One key application is in the addition to carbonyl compounds. The diphenylphosphinite anion, often prepared as a sodium salt or Grignard reagent, readily adds to aldehydes and ketones to form α-hydroxyphosphine oxides. rsc.org This reactivity extends to α,β-unsaturated enones, where addition can occur at either the carbonyl carbon or the β-carbon via conjugate addition. rsc.org

A more advanced strategy is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH), where the highly nucleophilic diphenylphosphine anion attacks electron-deficient aromatic rings, such as nitroarenes. thieme-connect.com The initial addition forms a σH-adduct, which is subsequently oxidized by an external oxidant (e.g., KMnO₄) to yield the substituted nitroaryl this compound product. thieme-connect.com

Furthermore, recent studies have shown that this compound can mediate the reductive functionalization of aldehydes and ketones. nih.gov In this process, the phosphine oxide adds to the carbonyl group to form a phosphinate intermediate. This intermediate then undergoes an unconventional nucleophilic substitution at the carbon atom of the C-O-P unit by various nucleophiles (amines, alcohols, etc.), enabling direct reductive amination, etherification, and other transformations. nih.gov

Reactions with Dialkyl Azodicarboxylates: Adduct Formation and Mechanistic Studies

This compound readily engages with dialkyl azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), to form stable 1:1 adducts. rsc.orgrsc.org These reactions are typically rapid and result in the formation of diphenylphosphinoylhydrazine-1,2-dicarboxylates. rsc.orgrsc.org The mechanism is believed to involve a nucleophilic attack of the phosphorus atom on one of the nitrogen atoms of the azodicarboxylate, followed by a proton transfer from the P-H group to the other nitrogen atom. rsc.org

Structural analyses of the resulting adducts have revealed interesting stereochemical outcomes that are dependent on the nature of the alkyl groups on the azodicarboxylate. rsc.orgscilit.com For instance, the reaction with diethyl azodicarboxylate yields an adduct with a cis conformation in the solid state. rsc.orgscilit.com In contrast, the use of diisopropyl azodicarboxylate leads to a trans-configured adduct. rsc.orgscilit.com These conformational differences are also observed in solution, as indicated by NMR spectroscopic studies which show a high degree of hindered rotation around the N-N bond. rsc.orgscilit.com

Table 1: Crystallographic Data for Adducts of this compound with Dialkyl Azodicarboxylates

ParameterDiethyl Azodicarboxylate AdductDiisopropyl Azodicarboxylate Adduct
Crystal System TriclinicMonoclinic
Space Group P2₁/c
a (Å) 12.197(5)21.344(6)
b (Å) 9.507(3)9.702(2)
c (Å) 8.503(6)10.929(4)
α (˚) 85.83(5)90
β (˚) 76.91(6)104.71(3)
γ (˚) 75.61(3)90
Solid State Conformation cistrans
Data sourced from references rsc.orgrsc.orgscilit.com.

Electrophilic Amination via O-Diphenylphosphinylhydroxylamine (DPPH)

O-Diphenylphosphinylhydroxylamine (DPPH), derived from this compound, serves as a versatile and stable electrophilic aminating agent. enamine.net It is a solid compound that can be stored for extended periods and is used for the N-amination of various nitrogen-containing heterocycles like imidazoles, indoles, and carbazoles, as well as primary and secondary amines. enamine.net The diphenylphosphinyl group acts as an effective leaving group, facilitating the transfer of the amino group to a nucleophile.

The mechanism of amination with DPPH generally involves the attack of a nucleophile on the electrophilic nitrogen atom. For amines, this typically requires prior deprotonation to enhance their nucleophilicity. enamine.net Mechanistic studies, including DFT calculations, suggest that the reaction can proceed through a six-membered transition state, which leads to the formation of the aminated product and diphenylphosphinic acid as a byproduct. DPPH has been shown to be a general reagent for the conversion of (hetero)aryl boronic acids and esters to primary anilines, a transformation that proceeds rapidly at room temperature with a broad substrate scope and high functional-group tolerance. nih.govacs.org This method is particularly effective for synthesizing electron-deficient anilines. nih.govacs.org

Catalytic Cycle Mechanisms

Computational Studies of Organocatalytic Cycles (e.g., Mitsunobu Reaction)

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the mechanisms of organocatalytic cycles involving this compound derivatives. nih.govresearchgate.net A notable example is the redox-neutral Mitsunobu reaction catalyzed by (2-hydroxybenzyl)this compound. nih.govresearchgate.netchemistryviews.org DFT calculations (using the ωB97X-D functional) have elucidated that the reaction proceeds through a catalytic cycle where the phosphine oxide is not consumed but regenerated. nih.govresearchgate.net

The key steps in this catalytic cycle involve the intramolecular dehydration and cyclization of the catalyst to form a reactive oxyphosphonium species. nih.govchemistryviews.org This species then activates the alcohol for nucleophilic attack. chemistryviews.org The rate-determining step has been identified as the nucleophilic substitution reaction between the carboxylate and the alkoxyphosphonium ion, which regenerates the phosphine oxide catalyst. nih.govresearchgate.net These computational models have also been used to predict more effective catalyst designs. nih.gov

Transition Metal-Mediated Mechanisms (e.g., Ni(0) Oxidative Addition, Rh-H Species)

This compound participates in various transition metal-catalyzed reactions, with mechanisms often involving oxidative addition and the formation of key metal-hydride or metal-phosphide intermediates.

Nickel-Catalyzed Reactions: In nickel-catalyzed cross-coupling reactions, such as the Hirao reaction, the mechanism has been a subject of detailed study. nih.govacs.org While a Ni(0)/Ni(II) cycle is often proposed, computational studies suggest that the oxidative addition of an aryl halide to a Ni(0) species is a key step. nih.govacs.orgchinesechemsoc.org For instance, in the coupling of phenyl iodide with this compound, calculations indicate that the oxidative addition of PhI to Ni(0) is energetically favorable. nih.govacs.org However, subsequent steps involving the formed Ni(II) intermediate can be complex, with some pathways leading to "dead-end" species. nih.govacs.org An alternative Ni(II)/Ni(IV) mechanism has also been proposed and supported by calculations and experimental evidence. nih.govacs.org

Rhodium-Catalyzed Reactions: Rhodium complexes are effective catalysts for reactions involving this compound, such as the hydrophosphinylation of alkynes. organic-chemistry.org The proposed mechanism for this reaction involves the oxidative addition of the P-H bond of this compound to a Rh(I) complex, forming an active Rh-H species. organic-chemistry.org This is followed by the insertion of the alkyne into the Rh-H bond and subsequent reductive elimination to yield the (E)-alkenylphosphine oxide product and regenerate the rhodium catalyst. organic-chemistry.org Rhodium catalysts have also been implicated in the synthesis of NH-sulfoximines, where a rhodium-nitrene intermediate, formed from DPPH, is suggested to be the active electrophilic nitrogen source. wiley.com

Table 2: Key Mechanistic Steps in Transition Metal-Mediated Reactions

MetalReaction TypeKey Mechanistic StepsIntermediate SpeciesRef.
Nickel Cross-Coupling (Hirao)Oxidative addition of aryl halide to Ni(0); Reductive eliminationNi(0), Ni(II), potentially Ni(IV) nih.govacs.orgchinesechemsoc.org
Rhodium Hydrophosphinylation of AlkynesOxidative addition of P-H bond; Alkyne insertion into Rh-H bond; Reductive eliminationRh-H species organic-chemistry.org
Rhodium S-IminationFormation of a rhodium-nitrene from DPPHRhodium-nitrene wiley.com

Photoredox Catalysis Mechanisms and Radical Intermediates

Visible-light photoredox catalysis has emerged as a powerful tool for reactions involving this compound, proceeding through mechanisms that involve radical intermediates. nih.govoaepublish.com In these systems, a photocatalyst, upon absorbing light, initiates a single electron transfer (SET) process.

For example, in the phosphonocarboxylation of alkenes, the photocatalyst is excited by visible light and can then interact with this compound. nih.gov This can lead to the formation of a diphenylphosphinoyl radical (Ph₂P(O)•). researchgate.net This electrophilic phosphorus-centered radical can then add to an alkene, generating a carbon-centered radical intermediate. oaepublish.com This intermediate can then undergo further reactions, such as trapping by CO₂, to form the final product. nih.govoaepublish.com

Mechanistic studies, including electron spin resonance (ESR) analysis, have provided evidence for the formation of these phosphinoyl radical intermediates. researchgate.net The specific pathway and the role of various additives can influence the reaction outcome and selectivity. For instance, in some cases, the photocatalytic cycle is completed by a hydrogen atom transfer (HAT) process or by another SET event involving the reduced or oxidized form of the photocatalyst. oaepublish.comrsc.org The generation of these radical intermediates under mild conditions allows for a wide range of functionalizations that are complementary to traditional ionic pathways. nih.govacs.org

Catalytic Roles and Coordination Chemistry of Diphenylphosphine Oxide

As a Ligand in Metal Complexes

Diphenylphosphine (B32561) oxide's utility as a ligand stems from the strong coordinating ability of its phosphoryl group (P=O). This oxygen atom acts as a hard donor, showing a strong affinity for hard metal ions, which governs its coordination behavior.

The phosphine (B1218219) oxide group is well-recognized for its potent complexing capability with lanthanide and actinide ions. hbni.ac.in The interaction is primarily through the oxygen donor atom. Studies on related phosphine oxide ligands, such as triphenylphosphine (B44618) oxide (Ph3PO), provide insight into this behavior. For instance, complexes with the general formula [Ln(NO3)3(Ph3PO)3] are formed with all lanthanides. staffs.ac.uk In these structures, the steric bulk of the ligands and the size of the lanthanide ion dictate the final coordination number and geometry. For heavier lanthanides, steric congestion can lead to the formation of eight-coordinate ionic species like [Ln(NO3)2(Ph3PO)4]NO3. staffs.ac.uk

Ligands incorporating the diphenylphosphine oxide moiety, such as phenacylthis compound, can coordinate to lanthanide ions in either a monodentate fashion through the P=O group or as a bidentate ligand involving both the P=O and a carbonyl group, depending on the reaction conditions. researchgate.net The coordination chemistry of lanthanides with bis(diphenylphosphine)-dioxide ligands is also highly dependent on factors like the length of the spacer between the phosphorus atoms, which can alter the ligand's denticity and the dimensionality of the resulting complexes. rsc.org The introduction of heterocyclic moieties alongside the phosphinoyl group, as seen in 4,5-bis(diphenylphosphinoyl)-1,2,3-triazolate, results in complexes where the ligand can bind in both a bidentate O,O- and an unsymmetrical O,N-fashion. researchgate.net

Table 1: Examples of Lanthanide(III) Complexes with Phosphine Oxide Ligands

LigandLanthanide Ion(s)Example Complex FormulaCoordination DetailsCitation
Triphenylphosphine oxide (Ph3PO)La - Lu[Ln(NO3)3(Ph3PO)3]Nine-coordinate metal center. staffs.ac.uk
Triphenylphosphine oxide (Ph3PO)Tb - Lu[Ln(NO3)2(Ph3PO)4]NO3Eight-coordinate ionic species formed to reduce steric strain. staffs.ac.uk
Phenacylthis compoundEu, Dy, Sm, Gd1:2 Metal-to-Ligand RatioLigands bind in a monodentate manner via the P=O group. researchgate.net
4,5-bis(diphenylphosphinoyl)-1,2,3-triazolate (L-)La, Ce, Nd, Sm, Gd[LnL3(DMSO)2]Distorted trigonal dodecahedron geometry with both bidentate (O,O) and unsymmetrical (O,N) ligand attachment. researchgate.net
1,2-bis(diphenylphosphino)ethane (B154495) dioxide (dppeO2)Eu, Gd, Tb[Ln(dppeO2)(NO3)3DMF]nOne-dimensional polymer with bis-monodentate bridging ligands. rsc.org

The incorporation of this compound groups into macrocyclic frameworks creates ligands with unique complexation properties, often leading to high selectivity for specific metal ions. A notable example involves the functionalization of cyclam (1,4,8,11-tetraazatetradecane), a well-known macrocycle, with a mono(this compound) substituent. chemistryviews.org This modification results in a ligand that demonstrates remarkable specificity for copper(II) ions, even in the presence of competing cations like Zn²⁺, Co²⁺, and Ni²⁺. chemistryviews.org The synthesis involves reacting a protected cyclam with paraformaldehyde and this compound. chemistryviews.org

The design strategy often focuses on creating lariat-type macrocycles where the phosphorus-containing sidearm can coordinate to a metal ion held within the macrocyclic ring, enhancing complex stability and selectivity. capes.gov.br Another synthetic approach involves the one-pot condensation of bis[o-(bromomethyl)phenyl]phenylphosphine oxide with selenium-containing diols or other appropriate dibromides to generate ten- to seventeen-membered macrocycles containing phosphorus and selenium atoms. rsc.org These macrocycles have been shown to form stable 1:1 complexes with palladium(II) chloride. rsc.org

Table 2: Complexation by Macrocyclic Ligands Featuring a Phosphine Oxide Group

Macrocycle TypeFunctional GroupMetal IonKey FindingCitation
Cyclam-basedmono(this compound)Cu(II)Ligand shows high selectivity for Cu(II) over other divalent cations like Zn(II), Co(II), and Ni(II). chemistryviews.org
Phosphorus- and Selenium-containingphenylphosphine oxidePd(II)Forms stable 1:1 complexes with palladium(II) chloride. rsc.org

In Organocatalysis

This compound and its derivatives serve as effective precatalysts or catalysts in several organocatalytic transformations. These processes often leverage the phosphorus atom's ability to cycle between different oxidation or activation states.

In classical phosphorus(III)-based reactions like the Wittig or Mitsunobu reaction, the formation of a stable phosphine oxide is the thermodynamic driving force, but it is generated as a stoichiometric byproduct. nih.gov Catalytic versions of these reactions require the regeneration of the active P(III) species from the phosphine oxide. This can be achieved through a redox-driven approach where an external reducing agent is used to turn over the catalyst. nih.govmdpi.com For instance, a catalytic Mitsunobu reaction can be performed using a phosphine oxide precatalyst in the presence of a reducing agent like phenylsilane, which reduces the phosphine oxide byproduct back to the active phosphine catalyst. mdpi.com

A distinct, yet related, strategy is redox-neutral catalysis. In one prominent example, (2-hydroxybenzyl)this compound catalyzes the Mitsunobu reaction without an external reductant. rsc.orgacs.org The catalyst is regenerated in each cycle through an intramolecular dehydration and cyclization process, avoiding a formal redox cycle involving external reagents. acs.org An immobilized version of this catalyst has been developed, demonstrating high recyclability and robustness. rsc.orgresearchgate.net

This compound can undergo addition to electron-deficient alkenes in a process catalyzed by nucleophilic phosphines, such as tributylphosphine (B147548) or trimethylphosphine. kpfu.ruresearchgate.net This reaction, a form of hydrophosphorylation, is an efficient, metal-free method for preparing functionalized tertiary phosphine oxides. kpfu.ruresearchgate.net The mechanism involves the initial nucleophilic addition of the catalyst (a tertiary phosphine) to the electron-deficient alkene, generating a zwitterionic intermediate. nih.govacs.org This intermediate then facilitates the addition of this compound across the double bond.

The methodology is effective for a range of substrates, including α,β-unsaturated esters, which are often reluctant to participate in other phosphine-catalyzed transformations. researchgate.net The mild reaction conditions and simple work-up procedures make this a practical approach for synthesizing valuable organophosphorus compounds. researchgate.net

Table 3: Tertiary Phosphine-Catalyzed Addition of this compound to Alkenes

Alkene Substrate TypeCatalystProduct TypeKey FeaturesCitation
Electron-deficient alkenesTributylphosphineFunctionalized tertiary phosphine oxidesMild conditions, simple work-up, method demonstrated on a gram-scale. kpfu.ru
β-Substituted α,β-unsaturated esters (e.g., trans-methyl crotonate)TributylphosphineFunctionalized tertiary phosphine oxidesEffective for substrates known to be challenging in other phosphine-catalyzed reactions. researchgate.net
Electron-deficient alkynesTertiary phosphines (n-Bu3P, Ph3P)Bisphosphine oxidesTandem α-umpolung/β-Michael addition leads to bishydrophosphorylation. researchgate.net

In Transition Metal Catalysis

This compound is a versatile component in transition metal catalysis, serving as a ligand, a directing group for C-H functionalization, and a precursor for other valuable phosphorus compounds.

The direct use of secondary phosphine oxides (SPOs) like this compound as coupling partners in transition-metal-catalyzed C-H phosphorylation can be challenging. However, detailed studies on the reactivity of isolated SPO-Rh(III) complexes have shown that a suitable base is crucial to prevent the deactivation of the rhodium catalyst by the SPO. acs.org This understanding led to the development of an efficient Rh(III)-catalyzed aryl C-H phosphorylation with diarylphosphine oxides using silver carbonate as both a base and an oxidant. acs.org

Furthermore, the this compound group, Ph2(O)P, has been successfully employed as a directing group in palladium-catalyzed C-H activation. rsc.org It can direct ortho-C-H olefination, hydroxylation, and acetoxylation of arenes. This strategy is synthetically valuable because the directing group is also a useful functional component of the final product, which can serve as a precursor to important ligands like MeO-MOP. rsc.org Other metals, such as silver(I) and manganese(III), have been used to mediate the dehydrogenative annulation of this compound with alkynes to synthesize 1-benzophosphole oxide derivatives. scispace.com Silver catalysts have also been shown to promote the highly para-selective phosphonation of 2-aryloxazolines with this compound. rsc.org

Table 4: this compound in Transition Metal-Catalyzed Reactions

Transition MetalReaction TypeRole of this compoundProductCitation
Rhodium(III)Aryl C-H PhosphorylationReactant/Coupling PartnerAryl diphenylphosphine oxides acs.org
Palladium(II)ortho-C-H AcetoxylationDirecting GroupAcetoxylated biaryl phosphine oxides rsc.org
Silver(I) or Manganese(III)Dehydrogenative Annulation with AlkynesReactant1-Benzophosphole oxides scispace.com
Silver(I)para-C-H Phosphonation of 2-aryloxazolinesReactantpara-phosphonated 2-aryloxazolines rsc.org

Palladium-Catalyzed Enantioselective Allylation

The enantioselective palladium-catalyzed allylation of this compound represents a significant method for constructing chiral C-P bonds. thieme-connect.com In these reactions, this compound acts as a phosphorus nucleophile that attacks a π-allyl palladium intermediate.

Research by Zhao and co-workers has demonstrated the palladium-catalyzed allylic substitution of 1,3-diaryl-substituted allylic carbonates with this compound. acs.orgresearchgate.net Using a palladium catalyst in conjunction with chiral ligands like BINAP, they achieved the synthesis of allylic diphenylphosphine oxides in good yields and with high enantioselectivities, reaching up to 97% ee. acs.orgresearchgate.net The reaction is particularly effective with electron-poor substrates, which likely compensates for the lower nucleophilicity of the phosphine oxide. thieme-connect.com The products of this reaction, chiral allylic phosphine oxides, are valuable precursors for the synthesis of chiral ligands and other organophosphorus compounds. thieme-connect.comresearchgate.net

In a related study, the allylation of this compound with 1,3-diphenylallyl acetate (B1210297) was investigated. ethz.ch While the reaction yielded the product with very high enantiomeric purity (>99% ee), it was observed to stall at approximately 25% conversion. ethz.ch

Allylic SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
1,3-Diaryl-substituted allylic carbonatesPd-catalyst / BINAP ligandup to 95up to 97 acs.orgresearchgate.net
1,3-Diphenylallyl acetatePd-catalyst / Josiphos ligand~25 (stalled)>99 ethz.ch

Nickel-Catalyzed Cross-Coupling Processes

This compound is an effective coupling partner in nickel-catalyzed cross-coupling reactions for the formation of C-P bonds. These methods provide an alternative to traditional methods like the Arbuzov reaction and are often more tolerant of various functional groups.

A general approach utilizing [NiCl₂(dppp)] (dppp = 1,3-bis(diphenylphosphino)propane) as a catalyst has been developed for the cross-coupling of aryl halides, including less reactive aryl chlorides, with this compound. nih.gov This system effectively synthesizes valuable phosphine oxides without the need for external reductants or supporting ligands, and it operates at lower temperatures (100–120 °C) than the classical Arbuzov reaction. nih.gov The reaction tolerates a range of functional groups such as ethers, esters, ketones, and cyano groups. nih.gov Mechanistic studies suggest that the Ni(II) catalyst is reduced in situ to Ni(0) by the phosphorus substrate, which then undergoes oxidative addition with the aryl halide to initiate the catalytic cycle. nih.gov

Other nickel-based systems have also been reported. One protocol describes the coupling of heteroaryl chlorides with this compound. mdpi.com Another method employs a Ni(II)/Zn system with 2,2′-bipyridine as a ligand, which can be performed in water under air. thieme-connect.com Furthermore, electrochemistry has been merged with nickel catalysis for the C-P cross-coupling of aryl bromides and this compound, operating under mild, room-temperature conditions. chinesechemsoc.org

Aryl HalideCatalyst SystemKey FeaturesReference
Aryl bromides and chlorides[NiCl₂(dppp)]No external reductant/ligand needed; tolerates various functional groups nih.gov
Heteroaryl chloridesNi-catalystSynthesis of diphenylphosphoryl compounds mdpi.com
Aryl halidesNi(II)/Zn, 2,2'-bipyridine (B1663995)Reaction proceeds in water under air thieme-connect.com
4-BromobenzonitrileNiCl₂·dme, dtbbpy, electrolysisElectro-assisted, mild conditions chinesechemsoc.org

Rhodium-Catalyzed Hydrophosphinylation

Rhodium catalysts are highly effective in promoting the hydrophosphinylation of alkynes with this compound, yielding (E)-alkenylphosphine oxides with high regio- and stereoselectivity. organic-chemistry.org This method provides a convenient and clean route to these valuable synthetic intermediates at room temperature. organic-chemistry.org

The catalytic activity is influenced by the halide ligand in the rhodium complex, with RhI(PPh₃)₃ showing the highest activity, achieving a 100% yield in some cases. organic-chemistry.org The reaction is applicable to a wide range of alkynes bearing various functional groups. organic-chemistry.org The proposed mechanism involves the oxidative addition of the P-H bond of this compound to the rhodium center. organic-chemistry.org In a related process, rhodium catalysis can also facilitate the reaction of 1-alkynylphosphines with water, which proceeds via the in-situ generation of a terminal alkyne and this compound, followed by their rhodium-catalyzed hydrophosphinylation to afford the (E)-1-alkenylphosphine oxide. oup.com

Alkyne TypeRhodium CatalystSelectivityKey OutcomeReference
Terminal and Internal AlkynesRhI(PPh₃)₃, RhBr(PPh₃)₃, RhCl(PPh₃)₃High regio- and stereoselectivity for (E)-isomerConvenient synthesis of (E)-alkenylphosphine oxides organic-chemistry.org
1-Alkynylphosphines (with water)Rhodium catalystPerfect stereoselectivityFormation of (E)-1-alkenylphosphine oxides via in-situ generation of substrates oup.com

Copper-Catalyzed Hydrophosphorylation

Copper catalysis offers a general and practical method for the hydrophosphorylation of terminal alkynes with this compound. nih.govrsc.org These reactions typically proceed with high stereo- and regioselectivity to furnish E-alkenylphosphorus compounds. nih.govresearchgate.net

A notable advantage of some copper-catalyzed systems is their operational simplicity, proceeding effectively under air without the need for special ligands. nih.gov In one study, copper(I) chloride was used to catalyze the reaction between various terminal alkynes and this compound, with the latter showing high reactivity and affording the product in excellent yield (92% for the reaction with phenylacetylene). nih.govrsc.org The reaction is also amenable to the synthesis of P-stereogenic products through enantioselective hydrophosphorylation when a chiral diamine ligand is employed. dicp.ac.cn This dynamic kinetic asymmetric hydrophosphorylation provides access to a range of enantioenriched P-stereogenic tertiary phosphine oxides with high yields and enantioselectivity. dicp.ac.cn

Alkyne SubstrateCopper Catalyst SystemKey FeaturesProduct Yield (%)Reference
PhenylacetyleneCuClLigand-free, open-air conditions92 nih.govrsc.org
Terminal AlkynesCuCl, Chiral 1,2-diamine ligandEnantioselective, cis-selectiveup to 95 dicp.ac.cn
Terminal AlkynesCuCl, TBDVisible-light irradiationNot specified

Role in Site-Selective C-H Activation

This compound serves as a key phosphorus source in transition-metal-catalyzed, directing-group-assisted C-H activation/phosphorylation reactions. These methods allow for the direct and site-selective installation of a diphenylphosphinoyl group onto aromatic and heteroaromatic scaffolds.

For instance, ruthenium-electrocatalysis enables the site-selective C-H phosphorylation of arenes like 6-phenylpurines. rsc.org This electrochemical approach can achieve either ortho- or para-C-H phosphorylation with excellent selectivity by tuning the reaction conditions. rsc.org The process is characterized by a broad substrate scope, tolerating various substituents on both the arene and the this compound. rsc.org

Silver catalysis has also been employed for the highly para-selective phosphonation of 2-aryloxazolines with this compound. rsc.org This reaction proceeds via a radical pathway, and the directing oxazoline (B21484) group can be subsequently removed or converted. rsc.org These C-H activation strategies represent an efficient, atom-economical approach to synthesizing complex organophosphorus compounds. rsc.orgbeilstein-journals.org

Arene SubstrateCatalystDirecting GroupSelectivityReference
6-PhenylpurinesRuthenium (electrocatalysis)Purine N-heterocycleSwitchable ortho/para rsc.org
2-AryloxazolinesSilver (AgNTf₂)Oxazolinepara-selective rsc.org
PhenylpyridineRhodium (electrocatalysis)PyridineNot specified beilstein-journals.org

In Photoredox Catalysis

This compound is a prominent reagent in the rapidly expanding field of photoredox catalysis. Under visible light irradiation, the P-H bond of this compound can be cleaved to generate a diphenylphosphinoyl radical, which can then engage in a variety of bond-forming reactions.

This strategy has been used for the intermolecular pyridylation/phosphinoylation of alkenes. rsc.org In a metal-free system using an organic photoredox catalyst, 4-cyanopyridine (B195900) and this compound react with alkenes to afford the corresponding difunctionalized products under mild conditions. rsc.org Similarly, a metal-free, visible-light-induced phosphonylation of 2H-indazoles with this compound has been developed using rose bengal as the organophotoredox catalyst. acs.org

Semiconductor quantum dots (QDs) have also been shown to catalyze the hydrophosphinylation of unactivated alkenes with this compound under visible light. chinesechemsoc.org The QDs act as the sole catalyst to generate the phosphinoyl radical without the need for stoichiometric oxidants. chinesechemsoc.org Furthermore, photoredox catalysis combined with chiral Lewis acid catalysis enables the enantioselective radical addition of this compound to vinylphosphine oxides, providing access to valuable α-chiral alkyl phosphorus compounds. nih.gov These methods highlight the utility of this compound in sustainable, light-driven synthetic methodologies.

Reaction TypeCatalyst SystemKey FeaturesReference
Pyridylation/Phosphinoylation of AlkenesOrganic photoredox catalyst (metal-free)Mild, metal-free conditions rsc.org
Phosphonylation of 2H-IndazolesRose Bengal (organophotoredox catalyst)Metal-free, ambient temperature acs.org
Hydrophosphinylation of Unactivated AlkenesCdSe Quantum DotsNo external oxidants required chinesechemsoc.org
Asymmetric Radical Addition to Vinylphosphine OxidesOrganic photocatalyst + Chiral Lewis acidEnantioselective C(sp³)-H functionalization nih.gov

Advanced Research Applications of Diphenylphosphine Oxide

Materials Science Applications

In materials science, diphenylphosphine (B32561) oxide and its derivatives are utilized to impart specific desirable properties to polymers, nanoparticles, and optoelectronic devices. The incorporation of the phosphine (B1218219) oxide group can enhance thermal stability, flame retardancy, and solubility, while also influencing the electronic and optical characteristics of materials.

Polymer Modification for Enhanced Properties (e.g., Polyimides containing phosphine oxide groups)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov However, their applications can be limited by poor solubility, which complicates processing. Incorporating diphenylphosphine oxide moieties into the polyimide backbone is a successful strategy to overcome this limitation while simultaneously enhancing other key properties.

The introduction of bulky, non-coplanar this compound groups disrupts the close packing of polymer chains, thereby increasing solubility in common organic solvents. researchgate.net This allows for easier processing and the formation of high-quality, transparent films. researchgate.net For instance, a series of polyimides prepared from a diamine containing a this compound group exhibited excellent solubility in solvents like tetrahydrofuran (B95107) and trichloromethane. researchgate.net

Furthermore, the phosphorus-containing groups act as effective flame retardants. Polyimides containing DPPO have shown high glass transition temperatures (Tg) ranging from 246 to 286 °C and limiting oxygen index (LOI) values exceeding 38.3%, indicating excellent thermal stability and flame retardancy. researchgate.net These modified polyimides are promising candidates for applications in aerospace and as advanced flame-retardant and optical film materials. researchgate.netacs.org

Research has focused on synthesizing novel monomers containing the this compound group for polymerization. A notable example is the synthesis of [2,4-bis(3-aminophenoxy)phenyl]this compound, which can be reacted with various aromatic dianhydrides to produce a range of soluble, thermally stable polyimides. acs.orgresearchgate.net

Table 1: Properties of Polyimides Modified with this compound Groups

PropertyValue/ObservationSource(s)
SolubilityExcellent in common organic solvents (e.g., THF, trichloromethane) researchgate.net
Glass Transition Temp. (Tg)246 - 286 °C researchgate.net
Limiting Oxygen Index (LOI)> 38.3% researchgate.net
Optical PropertiesForms light-colored, transparent films with >86% transmittance in the visible region researchgate.net
Mechanical PropertiesTensile Strength: 72.3 - 153.24 MPa; Young's Modulus: 1.4 - 2.3 GPa researchgate.net

Functionalization of Nanoparticles (e.g., Gold Nanoparticles Stabilization)

This compound derivatives are effective ligands for stabilizing nanoparticles, particularly gold nanoparticles (AuNPs). nih.govrsc.orgresearcher.life The phosphine oxide group provides a strong coordination site to the nanoparticle surface, preventing aggregation and ensuring long-term stability. nih.govrsc.org This stability is crucial for the application of AuNPs in fields such as catalysis, sensing, and nanomedicine. nih.govrsc.org

In one study, AuNPs were synthesized and stabilized using various phosphine oxide ligands, including (3-thioacetylpropyl)-diphenylphosphine oxide. nih.govrsc.org The resulting nanoparticles were characterized by their small, homogenous, and spherical nature. nih.govrsc.org Notably, AuNPs stabilized with (3-thioacetylpropyl)-diphenylphosphine oxide remained stable for five months. nih.govrsc.org The functionalization process typically involves the reduction of a gold salt in the presence of the phosphine oxide ligand. nih.govrsc.org

The structure of the ligand plays a significant role in the stability and size of the resulting nanoparticles. The combination of the phosphine oxide group with other functionalities, such as thiols, can further enhance the binding to the gold surface. nih.govresearchgate.net

Table 2: Characterization of Gold Nanoparticles Stabilized by this compound Derivatives

Ligand Used for StabilizationNanoparticle Size (TEM)Stability Duration
(3-thioacetylpropyl)di-(p-tolyl)phosphine oxide (4A)55 ± 13.6 nm3 months
(3-thioacetylpropyl)-diphenylphosphine oxide (4B)40 ± 8 nm5 months
(3-thioacetylpropyl)-thiothis compound (7)25 ± 6 nm5 months
(3-thioacetyl-N-ethylmethylamine)-diphenylphosphine oxide (10)43 ± 7 nm3 months

Data sourced from a study characterizing AuNPs stabilized by various phosphine oxide derivatives. nih.govrsc.org

Components in Optoelectronic Materials

This compound is a key component in the design of host materials for organic light-emitting diodes (OLEDs), particularly for efficient phosphorescent OLEDs (PhOLEDs). The electron-withdrawing nature and tetrahedral structure of the this compound (DPPO) moiety improve electron transport properties and help achieve high triplet energy levels (ET) in host materials. rsc.org A high triplet energy is essential to prevent back energy transfer from the phosphorescent dopant to the host, ensuring high device efficiency. rsc.orgnih.gov

Researchers have synthesized various host materials incorporating DPPO groups. For example, 2,7-bis(this compound)-9,9-dimethylfluorene (PO6) was developed as a host material for short-wavelength PhOLEDs, exhibiting a high triplet energy of 2.72 eV. acs.org Devices using this host material achieved high external quantum efficiencies. acs.org Similarly, m-terphenyl-based this compound derivatives have been designed as electron-transporting materials (ETMs) for OLEDs. rsc.org One such material, [1,1′:3′,1′′-terphenyl]-3,3′′-diylbis(this compound) (BmPOPB), demonstrated both a high triplet energy (2.82 eV) and high electron mobility, leading to excellent performance in green and blue OLEDs. rsc.org

The strategic placement of DPPO groups within a molecule allows for the fine-tuning of optoelectronic properties, making it a versatile building block for next-generation display and lighting technologies. nih.govlookchem.com

Separations Chemistry: Extractants for F-Block Elements

The separation of f-block elements (lanthanides and actinides) is critical for nuclear waste reprocessing and the recovery of valuable rare-earth elements. This compound moieties are central to the design of potent extractants for these elements due to the strong affinity of the phosphoryl group (P=O) for f-block metal ions.

Bidentate and multidentate ligands containing one or more this compound groups show high extraction efficiency and selectivity. Compounds like carbamoylmethylphosphine oxides (CMPO) and various phosphine oxide podands have been extensively studied. mdpi.commsu.ru For example, a tetradentate N,O-hybrid ligand, 2,9-bis(this compound)-1,10-phenanthroline (Ph2-BPPhen), demonstrated remarkable extraction ability for both Americium(III) and Europium(III) from nitric acid solutions, extracting over 99.5% of the metal ions. acs.orgresearchgate.net The strong affinity of the -P=O group to the metal ions was credited for this high performance. acs.org

Studies comparing different phosphoryl-containing podands have shown that the structure of the linker between the phosphine oxide groups influences the extraction efficiency. mdpi.com The stoichiometry of the extracted metal-ligand complex is often found to be 1:2. mdpi.com These findings indicate that ligands based on this compound are promising candidates for advanced separation processes in the nuclear fuel cycle. mdpi.comacs.org

Precursors and Reagents in Complex Organic Synthesis

This compound is a valuable reagent and precursor in a wide array of organic transformations, enabling the synthesis of complex molecules, including those with significant biological activity. chemimpex.combloomtechz.commdpi.com

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

This compound serves as a key intermediate for creating a variety of organophosphorus compounds, some of which are precursors to biologically active molecules. chemimpex.commdpi.comechemi.com It is utilized in the development of novel drug candidates and their intermediates. chemimpex.comechemi.com For instance, DPPO is employed in the synthesis of high-value pharmaceuticals, including antiviral and anticancer drugs. echemi.com

A recently developed synthetic strategy uses this compound for the direct reductive functionalization of aldehydes and ketones. nih.govnih.gov This versatile method allows for the efficient synthesis of structurally diverse tertiary amines, ethers, and other functional groups under simple conditions. nih.govnih.gov This has been applied to the synthesis of numerous drug molecules such as the antifungal agents butenafine (B35027) and terbinafine, the antihistamines meclizine (B1204245) and buclizine, and the Alzheimer's drug donepezil. nih.gov

Furthermore, multicomponent reactions involving this compound have been developed to synthesize complex heterocyclic structures like phosphinoyl-functionalized isoindolinones. rsc.org Some of these synthesized compounds have shown moderate in vitro cytotoxicity against cancer cell lines and promising antibacterial activity. rsc.org The synthesis of α-hydroxyethyl-diarylphosphine oxides, which can be resolved into single enantiomers, also highlights the role of DPPO in generating chiral building blocks for the pharmaceutical industry. mdpi.com

Chiral Auxiliary and Catalyst Precursors in Asymmetric Synthesis

This compound and its derivatives play a significant role in asymmetric synthesis, not only as stable intermediates but also as effective chiral auxiliaries and precursors to valuable chiral phosphine ligands. The phosphine oxide group is generally more stable to air and moisture than the corresponding phosphine, which simplifies handling, purification, and storage. researchgate.netbeilstein-journals.org This stability allows for the construction of complex chiral molecules containing the diphenylphosphinoyl moiety, which can later be reduced to the catalytically active phosphine, often with high stereoselectivity. beilstein-journals.org

This compound as a Chiral Auxiliary

The diphenylphosphinoyl (Ph₂P(O)) group can be employed as a chiral auxiliary, a chemical entity that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary can be removed.

Research has demonstrated the use of this compound in conjunction with other chiral molecules, such as proline-derived bicyclic aminals and norephedrine-derived oxazolidines, to create effective chiral auxiliaries. researchgate.net In one approach, these auxiliaries are used in the synthesis of optically active β-hydroxy phosphine oxides. researchgate.net For instance, the stereoselective addition of metallated phosphine oxides to proline-derived keto aminals provides a controlled route to β-hydroxy phosphine oxides. rsc.org

In other applications, organometallic complexes featuring a separate chiral auxiliary are used to direct asymmetric reactions involving a this compound-containing substrate. An organopalladium complex with an ortho-metalated (R)-(1-(dimethylamino)ethyl)-naphthalene auxiliary, for example, has been used to promote the asymmetric [4+2] exo-cycloaddition between 1-phenyl-3,4-dimethylphosphole and vinylthis compound. researchgate.net Similarly, this strategy is effective in promoting asymmetric hydrophosphination reactions. researchgate.net The neighboring group participation of the diphenylphosphinyl group has also been observed to control stereoselectivity, such as in the iodohydroxylation of 1,2-allenylic diphenylphosphine oxides, where axial chirality in the starting material is efficiently transferred to a new chiral center. acs.org

This compound as a Catalyst Precursor

A more widespread application of this compound is as a precursor for the synthesis of chiral phosphine ligands, which are crucial for transition metal-catalyzed asymmetric reactions. The general methodology involves synthesizing a chiral ligand containing one or more this compound groups. The inertness of the oxide group facilitates the synthesis and purification of the ligand precursor. The final step is the reduction of the phosphine oxide(s) to the desired phosphine(s). Hydrosilanes are commonly used reducing agents for this step as they often proceed with retention of configuration at the phosphorus center, making them ideal for converting chiral phosphine oxides into chiral phosphines. beilstein-journals.org

Several powerful strategies have been developed to synthesize these chiral precursors:

Palladium-Catalyzed Asymmetric Allylation : The enantioselective palladium-catalyzed allylation of this compound with allylic carbonates is a direct method to form P-chiral allylic diphenylphosphine oxides. These products can be obtained in high yields and excellent enantiomeric excess (ee) and serve as precursors to P-chiral phosphine ligands. researchgate.net

Table 1: Palladium-Catalyzed Asymmetric Allylation of this compound with Allylic Carbonates researchgate.net

Allylic Carbonate SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)
(E)-Methyl 1,3-diphenylallyl carbonate[Pd(allyl)Cl]₂ / Ligand9597
(E)-Methyl 1-phenylallyl carbonate[Pd(allyl)Cl]₂ / Ligand9295
(E)-Methyl 3-phenylallyl carbonate[Pd(allyl)Cl]₂ / Ligand8590

researchgate.netbeilstein-journals.org-Sigmatropic Rearrangement : New chiral γ-hydroxyphosphine oxides have been synthesized from naturally occurring terpenes like α-pinene. A key step in this synthesis is the thermal researchgate.netbeilstein-journals.org-sigmatropic rearrangement of an allylic diphenylphosphinite (formed from an allylic alcohol and diphenylphosphine chloride) to the thermodynamically more stable allylphosphine (B14262219) oxide. beilstein-journals.org This rearrangement reliably establishes the C-P bond, and subsequent stereoselective hydroboration-oxidation can introduce a hydroxyl group, yielding a bifunctional chiral ligand precursor. beilstein-journals.org

Rhodium-Catalyzed Hydrophosphinylation : The rhodium-catalyzed addition of the P-H bond of this compound across the carbon-carbon triple bond of alkynes is a highly regio- and stereoselective method for synthesizing (E)-alkenylphosphine oxides. organic-chemistry.org This reaction proceeds in very good yields under mild conditions. The resulting vinylphosphine oxides are versatile intermediates that can be incorporated into more complex chiral ligand frameworks or reduced to the corresponding vinylphosphines. organic-chemistry.org

Table 2: Rhodium-Catalyzed Hydrophosphinylation of Alkynes with this compound organic-chemistry.org

AlkyneCatalyst (mol %)SolventYield (%)Product
1-OctyneRhI(PPh₃)₃ (1)Toluene99(E)-1-(Diphenylphosphinoyl)-1-octene
PhenylacetyleneRhI(PPh₃)₃ (1)Toluene98(E)-Diphenyl(styryl)phosphine oxide
4-Pentyne-1-olRhI(PPh₃)₃ (1)Toluene95(E)-5-(Diphenylphosphinoyl)-4-penten-1-ol
Methyl propiolateRhI(PPh₃)₃ (1)Toluene96Methyl (E)-3-(diphenylphosphinoyl)acrylate

Asymmetric Hydrophosphination : Chiral diphosphine ligands can be synthesized via asymmetric hydrophosphination. In a representative example, an organopalladium(II) complex containing a chiral auxiliary is used to direct the addition of diphenylphosphine to a coordinated allylic phosphine substrate. researchgate.net This process creates functionalized chiral 1,2-bis(diphenylphosphino)ethane (B154495) ligands with high stereoselectivity. The resulting diphosphine can be liberated from the metal complex to yield the enantiomerically pure ligand. researchgate.net

Advanced Characterization and Theoretical Studies

Computational Chemistry Methodologies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of reaction mechanisms and energetics involving diphenylphosphine (B32561) oxide and related organophosphorus compounds. DFT calculations provide valuable insights into the electronic structure, transition states, and reaction pathways that are often difficult to probe experimentally. By modeling these complex systems, researchers can predict and understand chemical reactivity, selectivity, and the thermodynamic feasibility of various transformations.

One of the key applications of DFT in this area is the investigation of reaction energy profiles. For instance, in the hydrophosphanylation of phenylacetylene catalyzed by magnesium complexes, DFT calculations have been employed to map out the reaction free energy profile. These computational studies help in understanding the step-by-step mechanism and the energy barriers associated with each step. researchgate.net The choice of functional and basis set, such as B3LYP-D3/6–31++G**/6–31G*, is crucial for obtaining accurate energetic information. researchgate.net

DFT is also instrumental in studying tautomeric equilibria, such as the interconversion between the pentavalent phosphine (B1218219) oxide form and the trivalent phosphinous acid form. Quantum chemical computations have demonstrated that the stability of these tautomers is highly dependent on the nature of the substituents on the phosphorus atom. nih.gov Moreover, these studies have revealed a logarithmic relationship between the stability of the tautomers and the relative permittivity of the solvent, highlighting the significant influence of the solvent environment on the equilibrium. nih.gov Calculations can map out the reaction energetics for different mechanistic pathways of tautomerization, including intramolecular proton transfer and solvent-assisted mechanisms, providing a deeper understanding of these dynamic processes. nih.gov

The application of DFT extends to a wide range of organic reactions. It has been successfully used to investigate the mechanisms of cycloaddition reactions, providing detailed information on whether a reaction proceeds through a concerted or a stepwise pathway. mdpi.compku.edu.cn By calculating the activation free energies for different possible routes, researchers can determine the most likely reaction mechanism. pku.edu.cn These computational insights, combined with experimental findings, offer a comprehensive understanding of the factors controlling chemical reactions. umn.edu

Table 1: Application of DFT in Reaction Mechanism Studies

Reaction Type System Studied DFT Functional/Basis Set Key Findings Reference
Hydrophosphanylation Phenylacetylene with diphenylphosphine oxide B3LYP-D3/6–31++G**/6–31G* Elucidation of the reaction free energy profile. researchgate.net
Tautomerism Secondary phosphine oxides Not specified Stability of tautomers is influenced by substituents and solvent permittivity. nih.gov
Cycloaddition Nitrile oxide and alkenes M06-2X/Def2TZVP/SMD(MeCN) The reaction proceeds via a stepwise radical-mediated pathway. mdpi.com

Quantum-Chemical Modeling of Molecular Structures and Metal Complexes

Quantum-chemical modeling provides fundamental insights into the molecular structures of this compound and its coordination behavior in metal complexes. These computational methods allow for the prediction and analysis of geometric parameters, bond properties, and electronic structures, which are essential for understanding the chemical and physical properties of these compounds.

In the solid state, the structure of phosphine oxides can be influenced by intermolecular interactions. For example, a combined X-ray crystallography and DFT study of 4-(2,3,5,6-tetrafluoropyridyl)this compound revealed the presence of two independent molecules in the asymmetric unit with slightly different P=O bond distances. DFT calculations showed that this difference arises from weak hydrogen bonding between molecules of adjacent chains, an interaction that is not present in the similar structure of tris(pentafluorophenyl)phosphine oxide. nih.gov This demonstrates the power of computational modeling in explaining subtle structural variations observed experimentally.

When this compound acts as a ligand, it typically coordinates to metal centers through the oxygen atom, forming M-O bonds. Quantum-chemical calculations can be used to model the structure of these metal complexes and to understand the nature of the metal-ligand bonding. The coordination of the phosphine oxide to a metal center can lead to a slight elongation of the P-O bond, which is consistent with the stabilization of the ionic resonance structure upon complexation. wikipedia.org

Furthermore, quantum-chemical modeling is employed to study the excited states of metal complexes containing phosphine oxide ligands. For instance, in the design of a visible-light-activated secondary phosphine oxide ligand for palladium-catalyzed reactions, DFT and time-dependent DFT (TD-DFT) calculations were used to investigate the electronic transitions and the potential for ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) processes. nih.gov These calculations are crucial for designing ligands with specific photophysical properties for applications in photocatalysis.

Spectroscopic and Diffraction Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful and widely used technique for investigating the mechanisms of reactions involving this compound and for studying tautomeric equilibria. The ³¹P nucleus is highly sensitive to its chemical environment, making ³¹P NMR an excellent probe for monitoring changes in the structure and bonding of phosphorus-containing compounds. researchgate.net

In mechanistic studies, ³¹P NMR can be used to identify and characterize intermediates and products in a reaction mixture. For example, stacked ³¹P NMR spectra have been used to follow the progress of the hydrophosphanylation of phenylacetylene, allowing for the observation of the starting this compound, magnesium-complexed intermediates, and the final product. researchgate.net Changes in the ³¹P chemical shift provide valuable information about the coordination of the phosphine oxide to the metal center and the transformation of the phosphorus-containing species throughout the reaction. researchgate.net

NMR spectroscopy is also a primary tool for studying the keto-enol tautomerism in β-dicarbonyl compounds containing a this compound moiety. In a study of 4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione, ¹H NMR spectroscopy was used to identify and quantify the different tautomers present in solution. preprints.org The analysis of chemical shifts and coupling constants (e.g., ²JPH) allows for the distinction between the diketo and enol forms and provides insights into the factors that influence the tautomeric equilibrium. preprints.org

Furthermore, NMR has been instrumental in investigating the prototropic tautomerism between secondary phosphine oxides and their trivalent phosphinous acid counterparts. nih.gov By combining experimental NMR data with quantum chemical calculations, researchers can gain a comprehensive understanding of the tautomeric equilibria and the factors that govern them, such as substituent effects and solvent polarity. nih.govresearchgate.net

Table 2: Representative ³¹P NMR Chemical Shifts

Compound/Species Solvent ³¹P Chemical Shift (ppm) Reference
This compound Not specified 22.0 spectrabase.com
4-(diphenylphosphoryl)-1-phenylbutane-1,3-dione (diketo form) CDCl₃ Not specified preprints.org

X-ray Crystallography for Solid-State Conformations and Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of crystalline solids, providing precise information about bond lengths, bond angles, and intermolecular interactions. nih.gov This technique has been extensively applied to this compound and its derivatives, as well as their metal complexes, to elucidate their solid-state conformations and coordination geometries.

The crystal structure of diphenylphosphinic acid, a closely related compound, reveals that the molecules are stabilized in the solid state by intermolecular O—H…O hydrogen bonds. researchgate.net Similarly, in the crystal structure of 4-(2,3,5,6-tetrafluoropyridyl)this compound, weak hydrogen bonding and other non-covalent interactions play a significant role in the crystal packing. nih.gov These studies highlight the importance of intermolecular forces in determining the solid-state architecture of these compounds.

X-ray crystallography is also crucial for characterizing the structures of metal complexes containing this compound as a ligand. For example, the crystal structures of cobalt(II) chloride complexes with various diphenylphosphine-based ligands have been determined, revealing distorted tetrahedral coordination geometries around the cobalt center. nih.gov In a dinuclear silver(I) complex, the deprotonated form of a mixed phosphine-secondary phosphine oxide ligand coordinates to the metal centers, and the resulting structure is influenced by intermolecular hydrogen bonding. acs.org

The structural information obtained from X-ray crystallography is invaluable for understanding the reactivity and properties of these compounds. For instance, the precise knowledge of the coordination environment of a metal center can help to explain its catalytic activity or its photophysical behavior. In cases where single crystals are not available, powder X-ray diffraction data, in conjunction with solid-state NMR and computational methods, can be used to determine complex crystal structures. rsc.org

Table 3: Selected Crystallographic Data for this compound and Related Compounds

Compound Crystal System Space Group Key Structural Features Reference
Diphenylphosphinic acid Monoclinic P2₁/c Intermolecular O—H…O hydrogen bonds. researchgate.net
4-(2,3,5,6-tetrafluoropyridyl)this compound Not specified Not specified Two independent molecules in the asymmetric unit with different P=O bond lengths due to weak hydrogen bonding. nih.gov
[Ag₂(P³O)₂] (P³O = deprotonated (o-Ph₂PC₆H₄)₂P(O)H) Not specified Not specified Dinuclear silver complex with intermolecular hydrogen bonding influencing the solid-state structure. acs.org

Luminescence and UV/Vis Studies of Metal Complexes

The photophysical properties of metal complexes incorporating this compound and its derivatives are of significant interest due to their potential applications in areas such as organic light-emitting diodes (OLEDs) and photocatalysis. researchgate.netresearchgate.net UV/Vis absorption and luminescence spectroscopy are key techniques for characterizing the electronic structure and excited-state properties of these complexes.

The absorption spectra of these metal complexes often exhibit bands corresponding to ligand-centered (π→π*) transitions and, in some cases, charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). nih.govresearchgate.net The energies of these transitions are sensitive to the nature of the metal, the ligands, and the coordination geometry.

Many metal complexes containing phosphine oxide ligands are luminescent, and their emission properties can be tuned by modifying the ligand structure or the metal center. For example, diphosphine-Pt-disulfide complexes have been synthesized and their photophysical properties investigated. researchgate.net The solid films of some of these complexes show luminescence in the range of 580-600 nm. researchgate.net

In a study of a dinuclear silver(I) complex with a hybrid phosphine-phosphine oxide ligand, it was found that intermolecular hydrogen bonding has a remarkable impact on the photoluminescence, causing a shift in the emission from red (644 nm) to green-yellow (539 nm) in the solid state. acs.orgacs.org The emission properties were also found to be solvent-dependent, with the addition of alcohols to a THF solution leading to a blue shift in the emission, further confirming the role of hydrogen bonding. acs.org The observed luminescence in these silver complexes is suggested to involve thermally activated delayed fluorescence (TADF). acs.org

The development of visible-light-activated phosphine oxide ligands is an emerging area of research. By incorporating a photosensitive moiety into the ligand structure, it is possible to design metal complexes that can undergo single-electron transfer processes under visible-light irradiation, enabling their use in photoredox catalysis. nih.gov

Table 4: Photophysical Properties of Selected Metal Complexes with Phosphine Oxide Ligands

Complex Solvent/State Absorption λmax (nm) Emission λmax (nm) Key Findings Reference
(dppn)Pt(4-SC₆H₄CH₃)₂ Solid film Not specified 600 Luminescent in the solid state. researchgate.net
(dppf)Pt(4-SC₆H₄CH₃)₂ Solid film Not specified 580 Luminescent in the solid state. researchgate.net
[Ag₂(P³O)₂] Solid Not specified 644 (orange form), 539 (yellow form) Luminescence is highly sensitive to intermolecular hydrogen bonding. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diphenylphosphine oxide (DPPO), and how can its purity be verified in laboratory settings?

  • Methodological Answer : DPPO is commonly synthesized via nucleophilic substitution or oxidation of diphenylphosphine. A microwave (MW)-assisted method using 1.5 equivalents of DPPO, 2 equivalents of Ag₂O as an oxidant, and acetonitrile as a solvent at 100°C for 2 hours achieves 80–93% yields of benzophosphole oxide derivatives . For purity verification, use:

  • Nuclear Magnetic Resonance (NMR) : Confirm the absence of residual diphenylphosphine (δ ~4–5 ppm for P–H bonds).
  • High-Performance Liquid Chromatography (HPLC) : Monitor retention times against certified standards.
  • Elemental Analysis : Match experimental C, H, and P percentages with theoretical values (C: 71.28%, H: 5.49%, P: 15.33%) .

Q. What safety protocols are critical when handling DPPO in laboratory experiments?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as DPPO decomposes into toxic phosphorus oxides and CO under heat .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid contact with alkalis, halogens, or combustible materials .

Q. How can DPPO be characterized spectroscopically, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify the P=O stretch at 1190–1250 cm⁻¹ and aromatic C–H stretches at 3050–3100 cm⁻¹ .
  • ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphine oxide structure .
  • Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 202.19 (C₁₂H₁₁OP) .

Advanced Research Questions

Q. What role does DPPO play in catalytic cycles, and how can its hydrogen-donor capability be optimized in deuterium-labeling studies?

  • Methodological Answer : DPPO acts as a hydrogen donor in redox-neutral reactions. In deuterium labeling, substituting HCO₂Na with DCO₂Na increases deuterium incorporation (e.g., from 30% to 77% in product d-2A). Combining DPPO with deuterated agents achieves >80% deuterium enrichment, suggesting synergistic effects between DPPO and deuterated salts . Key variables:

  • Catalyst Loading : 10–20 mol% DPPO.
  • Temperature : 80–100°C for optimal H/D exchange .

Q. How do computational studies elucidate the mechanism of DPPO-mediated organocatalytic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., ωB97X-D level) reveal that DPPO derivatives like (2-hydroxybenzyl)this compound accelerate SN2 reactions via transition-state stabilization. The rate-determining step is carboxylate-alkoxyphosphonium ion substitution, with a calculated energy barrier of ~20 kcal/mol . Software recommendations:

  • Gaussian 16 : For geometry optimization and frequency analysis.
  • PyMol : Visualize intramolecular dehydration pathways .

Q. What strategies enhance DPPO’s coordination efficiency with lanthanides for luminescent materials?

  • Methodological Answer : DPPO’s this compound unit chelates Eu(III) via oxygen lone pairs. To improve coordination:

  • Ligand Design : Introduce electron-withdrawing groups (e.g., –CF₃) to increase Lewis acidity.
  • Solvent Optimization : Use anhydrous DMF to prevent hydrolysis.
  • Spectroscopic Validation : Monitor Eu(III) emission at 612 nm (⁵D₀ → ⁷F₂ transition) .

Q. How can DPPO be integrated into multicomponent reactions to synthesize β-aminophosphoryl compounds?

  • Methodological Answer : A three-component reaction of DPPO, amines, and orthoformates under MW irradiation (80°C, 1 hour) yields (aminomethylene)bisphosphine oxides. Key steps:

  • Reagent Ratios : 1:1:1 (DPPO:amine:orthoformate).
  • Workup : Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) .

Key Research Gaps and Contradictions

  • Contradiction : While DPPO is stable under inert atmospheres , its oxidation in air complicates long-term storage . Solutions include argon-purged storage or stabilization with radical scavengers (e.g., BHT).
  • Gap : Limited data exist on DPPO’s ecotoxicology. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) to address this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.